molecular formula C28H27NO4 B11388191 7-benzyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-benzyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11388191
M. Wt: 441.5 g/mol
InChI Key: JKTYQHDSBCHART-UHFFFAOYSA-N
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Description

7-BENZYL-3-[(3-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenylmethyl group, and a chromeno-oxazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-3-[(3-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Chromeno Core: This step involves the cyclization of appropriate precursors to form the chromeno core. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.

    Introduction of the Benzyl and Methoxyphenylmethyl Groups: These groups are introduced through substitution reactions, where the chromeno core is reacted with benzyl halides and methoxyphenylmethyl halides under suitable conditions.

    Oxazinone Formation: The final step involves the formation of the oxazinone ring, which is achieved through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-3-[(3-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methoxyphenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides or methoxyphenylmethyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

7-BENZYL-3-[(3-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-BENZYL-3-[(3-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but common targets include enzymes, receptors, and DNA. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-BENZYL-3-[(3-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE
  • 7-BENZYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE
  • 7-BENZYL-3-[(2-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE

Uniqueness

The uniqueness of 7-BENZYL-3-[(3-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific substitution pattern and the presence of both benzyl and methoxyphenylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

7-benzyl-3-[(3-methoxyphenyl)methyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C28H27NO4/c1-18-24-14-22-16-29(15-21-10-7-11-23(12-21)31-3)17-32-26(22)19(2)27(24)33-28(30)25(18)13-20-8-5-4-6-9-20/h4-12,14H,13,15-17H2,1-3H3

InChI Key

JKTYQHDSBCHART-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=CC=C4)OC)CC5=CC=CC=C5

Origin of Product

United States

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